1-(3-Amino-4-cyclohexylphenyl)ethanol
Description
1-(3-Amino-4-cyclohexylphenyl)ethanol is a substituted ethanolamine derivative featuring a phenyl ring with an amino group (-NH₂) at the 3-position and a cyclohexyl group (-C₆H₁₁) at the 4-position, attached to an ethanol moiety. The cyclohexyl substituent introduces significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor-binding interactions.
Properties
IUPAC Name |
1-(3-amino-4-cyclohexylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h7-11,16H,2-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQENVRZTJLRLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2CCCCC2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a. 1-(3-Amino-4-methylphenyl)ethanol (CAS 875242-08-3)
- Structure : Methyl (-CH₃) substituent at the 4-position instead of cyclohexyl.
- Molecular Formula: C₉H₁₃NO; Molecular Weight: 151.21 .
- This makes the methyl analog more suitable for applications requiring rapid systemic distribution.
b. (R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride (CAS 169032-01-3)
- Structure : Chlorine (-Cl) at the 3-position and a hydrochloride salt.
- Molecular Formula: C₈H₁₀ClNO·HCl; Molecular Weight: 208.08 .
- Key Differences : The electronegative chlorine enhances polarity and may improve binding to electron-rich biological targets. The hydrochloride salt increases solubility in polar solvents, favoring pharmaceutical formulations.
c. 1-[3-Amino-4-(benzyloxy)phenyl]-2-{benzyl[1-(4-methoxyphenyl)-2-propanyl]amino}ethanol (CAS 43229-68-1)
- Structure : Benzyloxy (-OCH₂C₆H₅) and methoxyphenyl (-C₆H₄OCH₃) substituents.
- Molecular Formula: Not explicitly stated; estimated molecular weight exceeds 450 g/mol based on structure .
- Key Differences : The bulky benzyloxy and methoxyphenyl groups increase lipophilicity and molecular complexity, which may enhance receptor affinity but reduce bioavailability. Such structures are common in drug candidates targeting central nervous system receptors.
d. Cyclohexylphenol Derivatives
- Structure: Cyclohexyl groups at varying positions on the phenolic ring, often with additional substitutions (e.g., alkyl, haloalkyl) .
- Key Differences: Substitution at the 5-position (e.g., alkyl groups) in cyclohexylphenols can modulate receptor selectivity. The 4-cyclohexyl group in the target compound may offer optimal steric effects for binding to hydrophobic pockets in enzymes or receptors.
Data Table: Key Properties of Analogous Compounds
Research Findings and Implications
Electronic Effects : Chlorine substituents enhance electronic interactions with biological targets, making chloro-analogs suitable for high-affinity binding in asymmetric synthesis .
Structural Complexity : Bulky substituents (e.g., benzyloxy) in CAS 43229-68-1 may prolong metabolic half-life but require formulation strategies to address poor solubility .
Receptor Selectivity: Cyclohexylphenol derivatives highlight the importance of substitution patterns; the 4-cyclohexyl position in the target compound may optimize interactions with hydrophobic enzyme pockets .
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